

1-Ethylcyclopentyl methacrylate molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

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An In-depth Technical Guide to 1-Ethylcyclopentyl Methacrylate

Abstract

This technical guide provides a comprehensive overview of **1-Ethylcyclopentyl methacrylate** (ECPMA), a specialty monomer of significant interest in advanced materials science. We will explore its core molecular structure, physicochemical properties, synthesis methodologies, and polymerization characteristics. The narrative emphasizes the causal relationships between its unique alicyclic structure and the enhanced performance properties of its corresponding polymer, Poly(**1-ethylcyclopentyl methacrylate**) (PECPMA). Key applications, particularly in the realm of semiconductor photoresists and high-performance coatings, are discussed in detail. This document is intended for researchers, polymer chemists, and materials scientists engaged in the development of next-generation materials.

Introduction: The Significance of Alicyclic Methacrylates

In the landscape of polymer chemistry, methacrylate monomers are foundational building blocks for a vast array of materials. While simple alkyl methacrylates like methyl methacrylate (MMA) are ubiquitous, the strategic incorporation of cyclic moieties into the monomer structure offers a powerful tool for tuning polymer properties. **1-Ethylcyclopentyl methacrylate** (ECPMA) is a prime example of an alicyclic methacrylate designed to impart specific, high-

value characteristics to polymers. Its structure, featuring a bulky, rigid cyclopentyl group, is key to enhancing thermal stability, mechanical strength, and, critically for microlithography, plasma etch resistance. This guide delves into the science and application of ECPMA, providing the technical foundation necessary for its effective utilization in research and development.

Molecular Identity and Physicochemical Properties

A precise understanding of a monomer's fundamental characteristics is paramount for predicting its behavior in polymerization and material formulations.

Molecular Structure and Formula

ECPMA is an ester of methacrylic acid and 1-ethylcyclopentanol.^[1] The core structure consists of a methacrylate functional group, which provides the polymerizable vinyl double bond, and a 1-ethylcyclopentyl ester group.^[1]

The molecular structure can be represented as follows:

Caption: 2D Molecular Structure of **1-Ethylcyclopentyl methacrylate**.

Chemical Identifiers and Properties

Key identifiers and physicochemical data for ECPMA are summarized below for quick reference.

Property	Value	Source
IUPAC Name	(1-ethylcyclopentyl) 2-methylprop-2-enoate	[1][2]
Synonyms	Methacrylic Acid 1-Ethylcyclopentyl Ester, ECPMA	[2][3]
CAS Number	266308-58-1	[1][2][4][5]
Molecular Formula	C ₁₁ H ₁₈ O ₂	[1][2][4][5]
Molecular Weight	182.26 g/mol	[1][2][5]
Appearance	Colorless to light yellow clear liquid	[2][4][6]
Density	0.950 g/mL at 20 °C	[1][5]
Boiling Point	220-227 °C	[5]
Flash Point	85 °C	[1][2]
SMILES	<chem>CCC1(CCCC1)OC(=O)C(=C)C</chem>	[1][2]
InChI Key	FMEBJQQRPGHVOR-UHFFFAOYSA-N	[1][2]

Synthesis and Purification

The synthesis of ECPMA is typically achieved through standard esterification reactions. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Synthetic Principles

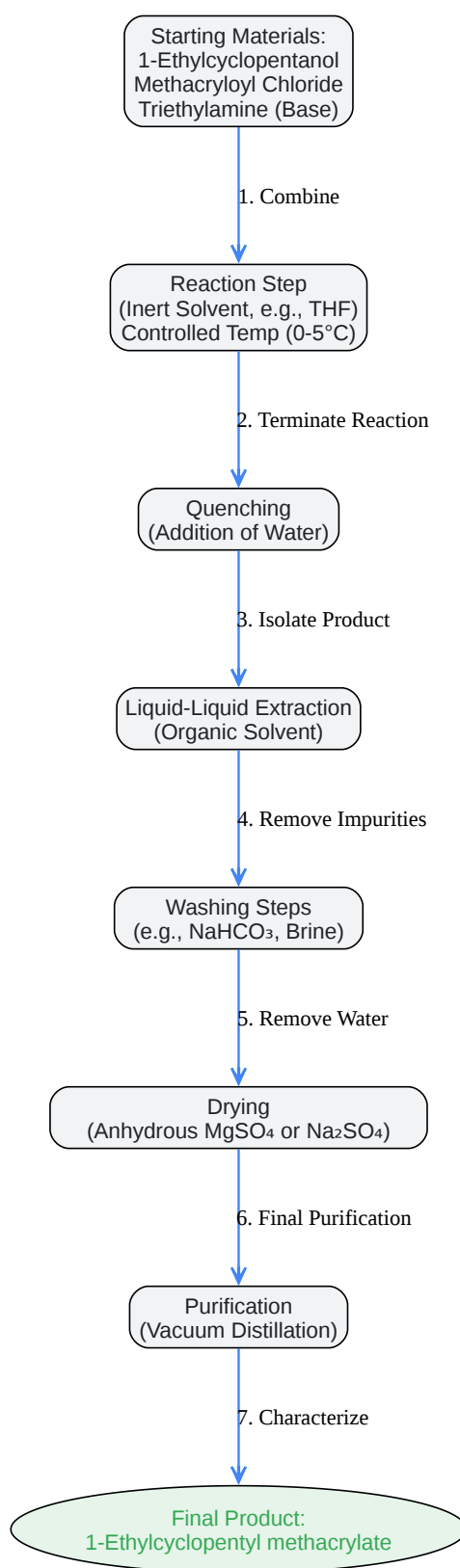
The most common route is the reaction between a methacrylic acid derivative and 1-ethylcyclopentanol.

- **Direct Esterification:** This classic Fischer-Speier esterification involves reacting methacrylic acid with 1-ethylcyclopentanol in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[1] The reaction is driven to completion by removing water, typically via

a Dean-Stark apparatus. This method is cost-effective but can be slow and may require significant purification.

- **Transesterification:** An existing methacrylate ester, such as methyl methacrylate, can be reacted with 1-ethylcyclopentanol in the presence of a catalyst to exchange the alcohol component.[\[4\]](#)
- **Acyl Chloride Method:** For a more rapid and often higher-yield reaction, methacryloyl chloride is reacted with 1-ethylcyclopentanol, usually in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.[\[6\]](#) This method avoids the equilibrium limitations of direct esterification but requires careful handling of the corrosive and moisture-sensitive acyl chloride.

The causality behind choosing the acyl chloride route lies in its high reactivity, which allows for lower reaction temperatures and shorter reaction times, minimizing potential side reactions like polymerization of the monomer product.



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Caption: General workflow for the synthesis of ECPMA via the acyl chloride method.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol is a representative example and must be performed with appropriate safety precautions in a laboratory setting.

- **Reactor Setup:** Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Place the flask in an ice/salt bath.
- **Initial Charge:** Charge the flask with 1-ethylcyclopentanol (1.0 eq), triethylamine (1.1 eq), and a suitable anhydrous solvent (e.g., tetrahydrofuran).
- **Cooling:** Cool the solution to 0-5 °C with stirring under a nitrogen atmosphere.
- **Reagent Addition:** Add methacryloyl chloride (1.05 eq) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 5 °C.^[6] The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
- **Reaction:** After the addition is complete, allow the mixture to stir at 0-5 °C for 2 hours, followed by stirring at room temperature for an additional 2-4 hours.^[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the mixture again and slowly add deionized water to quench any unreacted methacryloyl chloride and dissolve the salt.^[6]
- **Workup:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
- **Washing:** Wash the combined organic phase sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** Purify the crude product by vacuum distillation to obtain pure **1-Ethylcyclopentyl methacrylate**. A polymerization inhibitor (like MEHQ) is often added to the final product for stabilization during storage.^[2]

Polymerization and Polymer Properties

ECPMA readily undergoes free-radical polymerization to form the thermoplastic Poly(**1-ethylcyclopentyl methacrylate**), or PECPMA.

Polymerization Mechanisms

The vinyl group of ECPMA is susceptible to attack by radical initiators (e.g., AIBN, BPO), leading to chain-growth polymerization. The choice of polymerization technique is critical for controlling the polymer's molecular weight, dispersity, and architecture.

- **Free-Radical Polymerization:** This is the most common and straightforward method, suitable for producing polymers for coatings and adhesives.[\[1\]](#)
- **Controlled Radical Polymerization (CRP):** Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are increasingly employed for methacrylate monomers.[\[7\]](#) CRP allows for the synthesis of polymers with predetermined molecular weights, low dispersity (\bar{M}_w/\bar{M}_n), and complex architectures (e.g., block copolymers), which is essential for high-precision applications like drug delivery and advanced lithography.

Properties of Poly(**1-ethylcyclopentyl methacrylate**) (PECPMA)

The defining feature of PECPMA is the bulky alicyclic side group, which dictates its material properties.

- **High Glass Transition Temperature (T_g):** The rigid cyclopentyl group severely restricts chain mobility, resulting in a significantly higher T_g compared to linear alkyl methacrylates. This translates to better thermal stability and dimensional integrity at elevated temperatures.
- **Enhanced Etch Resistance:** In semiconductor manufacturing, photoresist materials must withstand plasma etching processes. The high carbon-to-hydrogen ratio of the alicyclic ECPMA side chain provides superior resistance to plasma etching compared to more linear polymers, enabling finer pattern transfer.[\[3\]](#)
- **Mechanical Properties:** The bulky side groups contribute to increased hardness and toughness in the resulting polymer, making it suitable for durable coatings.[\[3\]](#)

- **Solubility and Optical Properties:** PECPMA generally exhibits good solubility in common organic solvents used in coating and lithography formulations. Its structure also contributes to good optical transparency.[3]

Studies on thin films of PECPMA have shown that its glass transition temperature behavior can be influenced by molecular weight and film thickness, a critical consideration for nanoscopic applications like photoresists.[6]

Key Applications

The unique property profile of PECPMA makes it a specialty monomer for demanding applications.

- **Semiconductor Photoresists:** ECPMA is a critical monomer for formulating advanced photoresists, particularly for 193 nm immersion lithography.[3][5][8] Its incorporation into the polymer resin enhances the material's plasma etch resistance, allowing for the creation of smaller and more precise features on silicon wafers.[3]
- **High-Performance Coatings and Adhesives:** As a functional monomer, ECPMA is used to prepare acrylic emulsions for premium coatings.[3][4] The resulting films exhibit superior hardness, weather resistance, chemical resistance, and transparency, making them ideal for automotive topcoats, wood finishes, and industrial coatings.[3]
- **Biomedical Materials:** The properties of PECPMA have led to its exploration for use in biomedical contexts, such as dental materials and polymeric systems for controlled drug delivery.[1][2] For these applications, thorough biocompatibility and toxicology assessments are essential.

Safety and Handling

ECPMA is a combustible liquid and a potential irritant. Standard laboratory safety protocols for handling chemicals should be strictly followed.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[4]
- Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition.[9] Use spark-proof tools and take precautionary measures against static discharge.[9]
- Storage: Store in a cool, well-ventilated place in a tightly sealed container, typically under refrigeration (0-10°C) and stabilized with an inhibitor like MEHQ to prevent premature polymerization.[2][10]

Always consult the latest Safety Data Sheet (SDS) for the most detailed and up-to-date handling information.[9]

Conclusion

1-Ethylcyclopentyl methacrylate is more than just another monomer; it is a molecularly engineered tool for creating advanced materials. Its defining alicyclic structure provides a direct pathway to polymers with enhanced thermal stability, etch resistance, and mechanical durability. From enabling next-generation microchips through advanced photoresists to providing robust and weather-resistant coatings, ECPMA demonstrates the power of strategic monomer design in pushing the boundaries of polymer science. As the demand for higher-performance materials continues to grow, the importance of specialty monomers like ECPMA in both industrial and research settings is set to increase.

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- To cite this document: BenchChem. [1-Ethylcyclopentyl methacrylate molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592276#1-ethylcyclopentyl-methacrylate-molecular-structure-and-formula]

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